4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Overview
Description
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine is an organic compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine typically involves the reaction of pyrrolidine with an appropriate benzene derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-(2-bromoethyl)benzene-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and a base like sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different oxidation states.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with functional groups like nitro or sulfonic acid.
Scientific Research Applications
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of diamine.
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,3-diamine: Isomer with different positioning of the amine groups.
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,4-diamine: Another isomer with different amine group positioning.
Uniqueness
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyrrolidine ring and the diamine functionality provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQTSYDDIWUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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